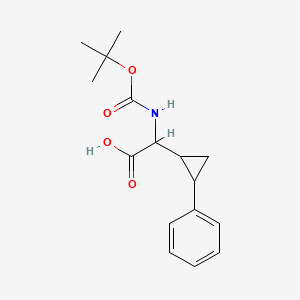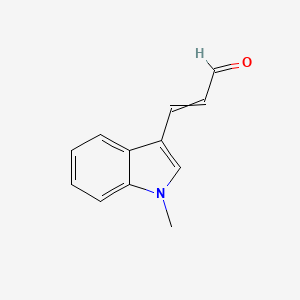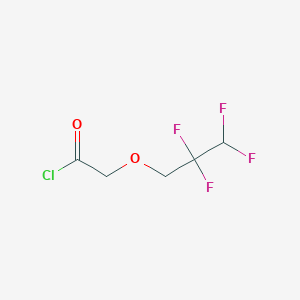![molecular formula C19H24N2O4S2 B1405238 3-(2-甲氧基乙基)-5,7-二甲基苯并[d]噻唑-2(3H)-亚胺 4-甲苯磺酸盐 CAS No. 2034157-21-4](/img/structure/B1405238.png)
3-(2-甲氧基乙基)-5,7-二甲基苯并[d]噻唑-2(3H)-亚胺 4-甲苯磺酸盐
描述
The compound “3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is a complex organic molecule. It contains a benzo[d]thiazol-2(3H)-imine group, which is a type of heterocyclic aromatic compound containing nitrogen and sulfur atoms . It also contains a methoxyethyl group and a methylbenzenesulfonate group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazol-2(3H)-imine group would contribute to the aromaticity of the molecule, while the methoxyethyl and methylbenzenesulfonate groups would likely influence its polarity and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzo[d]thiazol-2(3H)-imine group could potentially undergo reactions typical of aromatic compounds, while the methoxyethyl and methylbenzenesulfonate groups could participate in various substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学研究应用
光动力治疗
- 一种锌酞菁衍生物,用含有席夫碱的新苯磺酰胺衍生物基团取代,已显示出在光动力治疗中使用的潜力,特别是用于癌症治疗。该化合物表现出良好的荧光性能、高单线态氧量子产率和适当的光降解量子产率,使其适用于光动力治疗中的 II 型机制 (Pişkin, Canpolat, & Öztürk, 2020)。
抗菌活性
- 苯并[d]噻唑的噻唑烷-4-酮衍生物对革兰氏阴性菌(大肠杆菌)和革兰氏阳性菌(金黄色葡萄球菌)均表现出显着的抗菌活性 (Hussein & Azeez, 2013)。
DNA 结合和抗癌活性
- 混合配体的铜(II)-磺酰胺配合物,包括苯并[d]噻唑的衍生物,已被研究其结合 DNA 和切割 DNA 的能力。这些配合物在治疗癌症方面显示出潜力,因为它们主要通过细胞凋亡引起细胞死亡。一种特定的配合物被发现在这方面最有效 (González-Álvarez 等, 2013)。
中枢神经系统应用
- 一种高效的化合物 4-(2-甲氧基苯基)-2-[4(5)-甲基-5(4)-咪唑基甲基]噻唑被证明可以有效穿透血脑屏障,表明其在中枢神经系统研究中的潜在用途 (Rosen 等, 1990)。
其他科学研究应用
- 苯并[d]噻唑的各种衍生物已被合成和表征,在驱虫、抗炎活性以及作为有机合成中的催化剂等领域显示出前景。这些化合物在各自领域表现出更好的活性 (Shetty, Khazi, & Ahn, 2010)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(2-methoxyethyl)-5,7-dimethyl-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS.C7H8O3S/c1-8-6-9(2)11-10(7-8)14(4-5-15-3)12(13)16-11;1-6-2-4-7(5-3-6)11(8,9)10/h6-7,13H,4-5H2,1-3H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHNTPFPVIKBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C2C(=C1)N(C(=N)S2)CCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1a,2,3,7b-Tetrahydronaphtho[1,2-b]oxirene-1a-carboxylic acid](/img/structure/B1405157.png)






![3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1405170.png)
![3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405172.png)
![3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405173.png)

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)
